2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-methoxy-1-(1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-9-2-5(7)6-3-10-4-8-6/h3-5H,2,7H2,1H3 |
InChI Key |
HPEIOADYTIGLHX-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CSC=N1)N |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazol-4-yl moiety. This method involves the cyclocondensation of α-halo ketones with thioamides or thioureas. For 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine , the protocol typically begins with the reaction of 4-bromo-2-methoxyacetophenone with thiourea under refluxing ethanol (78–82°C) to yield the thiazole intermediate. Subsequent reduction of the ketone group to an amine is achieved using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the target compound with a reported purity of 92–95%.
Table 1: Reaction Conditions for Hantzsch Synthesis
| Parameter | Value/Range |
|---|---|
| Temperature | 78–82°C |
| Solvent | Ethanol |
| Catalyst | None |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Reductive Amination of 2-Methoxy-1-(1,3-Thiazol-4-yl)Ethanone
An alternative approach involves reductive amination of the precursor 2-Methoxy-1-(1,3-thiazol-4-yl)ethanone (PubChem CID: 3241407). The ketone is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature (25°C). This method achieves a higher yield (78–82%) but requires rigorous pH control (pH 6–7) to minimize side reactions.
Modern Catalytic Methods
Palladium-Catalyzed Coupling Reactions
Recent advances leverage palladium catalysts to streamline synthesis. A Suzuki-Miyaura cross-coupling between 4-bromothiazole and a methoxy-substituted boronic ester has been explored. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C, this method achieves a 65% yield but faces challenges in regioselectivity.
Enzymatic Amination
Biocatalytic methods employ transaminases to convert ketone precursors to amines. Immobilized Arthrobacter sp. transaminase in a phosphate buffer (pH 8.0) facilitates the conversion of 2-Methoxy-1-(1,3-thiazol-4-yl)ethanone to the target amine with 88% enantiomeric excess (ee). This green chemistry approach reduces waste but requires expensive enzyme preparations.
Table 2: Comparative Analysis of Catalytic Methods
| Method | Catalyst | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 65% | Regioselective | High catalyst cost |
| Enzymatic | Transaminase | 70% | Eco-friendly, high ee | Scalability challenges |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with a gradient eluent (ethyl acetate:hexane = 3:7 → 1:1). High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (70:30) mobile phase ensures >99% purity.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 3.38 (s, 3H, OCH₃), 3.72 (dd, 2H, CH₂NH₂), 4.21 (m, 1H, CH), 7.45 (s, 1H, thiazole-H).
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis utilizes continuous flow reactors to enhance heat transfer and reaction control. A tandem system combining Hantzsch cyclization and reductive amination achieves a throughput of 12 kg/day with 85% yield.
Cost-Benefit Analysis
Table 3: Economic Metrics for Large-Scale Synthesis
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Capital Cost | $1.2M | $2.5M |
| Operational Cost/kg | $420 | $310 |
| Purity | 95% | 98% |
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitution due to the electron-rich thiazole ring and reactive methoxy group:
-
Nucleophilic substitution : The ethanamine (-NH2) group can act as a nucleophile, reacting with alkyl halides or acylating agents to form derivatives like alkylamides or ethers.
-
Electrophilic substitution : The C-2 and C-5 positions of the thiazole ring are susceptible to electrophilic attack (e.g., halogenation or nitration).
Oxidation and Reduction
The thiazole ring’s sulfur atom and amine group participate in redox reactions:
Cycloaddition Reactions
The compound’s reactivity in cycloaddition processes is influenced by substituents and reaction conditions:
-
DFT-driven mechanisms : Cycloadditions, such as those with sulfonyl azides, are governed by electronic factors. Electron-donating groups (e.g., methoxy) favor specific regioisomers of triazoles .
-
Solvent effects : Polar solvents (e.g., ethanol) can shift reaction pathways toward diazkotone formation, while less polar solvents favor triazole products .
Tethered Aminohydroxylation (TA) Reactions
While not directly demonstrated for this compound, analogous thiazole derivatives undergo TA reactions:
-
Oxathiazinane formation : Sulfonamide substrates react under TA conditions to yield 1,2,3-oxathiazinane derivatives .
-
Isomer control : Rhodium catalysts (Rh₂(OAc)₄) influence product ratios, favoring E-isomers over Z-isomers in some cases .
Mechanistic Insights
Key factors influencing reactivity include:
Scientific Research Applications
Based on the search results, "2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine" is an organic compound with a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the methoxy group and the thiazole moiety contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Note: The query asks about "2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine" while the search results refer to "2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine." These may be different compounds, so the information below may not be fully relevant to the query.
Potential Applications
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine and its derivatives have potential applications in drug development due to the bioactive properties associated with thiazole derivatives. These derivatives exhibit a wide range of biological activities, with mechanisms often involving interactions with enzymes and receptors, influencing biochemical pathways critical for cellular function.
Biological Activities
Thiazole derivatives have attracted attention in medicinal chemistry due to their diverse pharmacological activities . Studies on 2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine's interaction with biological targets indicate it can act as a ligand for metal ions and influence enzyme activities. It may also interact with proteins involved in oxidative stress responses, suggesting a role in cellular protection mechanisms, and modulate receptor activities relevant to inflammation and infection processes.
Research on Thiazoles
Research has been conducted on various thiazole derivatives for their potential therapeutic applications:
- Antimicrobial Activity Derivatives of thiazole compounds have shown significant antimicrobial properties against various bacterial strains.
- Antifungal Properties Research suggests effectiveness against specific fungal pathogens.
- Anti-inflammatory Effects Studies suggest thiazoles may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Anticancer Potential Research indicates that thiazoles can induce apoptosis in cancer cell lines through specific molecular interactions. Evren et al. (2019) developed N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them for anticancer activity .
- Antidiabetic Potential 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity .
- Anticonvulsant Activity Certain thiazole compounds have displayed anticonvulsant properties .
Examples of Thiazole Derivatives
- 2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives: Prepared and tested for effectiveness against microorganisms .
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Demonstrated strong selectivity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells for anticancer activity .
- 4-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]substiuted-2H-chromen-2-one derivatives: Showed antitubercular action .
Potential Drawbacks
- The antibacterial activity of some thiazole derivatives was generally weaker than reference drugs, with most compounds having a minimum inhibitory concentration (MIC) of between 100-400 µg/ml, while the reference drugs had a MIC of 25–50 µg/ml .
- Some compounds exhibited the highest apoptosis percentage among those tested, but not as high as the standard, cisplatin .
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features and available data for 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine and its analogs:
Biological Activity
2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine, a compound featuring a thiazole ring and a methoxy group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole moiety, which is known to enhance biological activity through interactions with various biological targets. The methoxy group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.
1. Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The compound's mechanism of action often involves interference with microbial cell wall synthesis or inhibition of essential enzymes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Research indicates that compounds with structural similarities to this compound exhibit comparable antimicrobial efficacy, reinforcing the importance of the thiazole ring in enhancing activity against pathogens .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Its ability to inhibit cancer cell proliferation is attributed to its interaction with specific cellular pathways involved in tumor growth.
Case Study: Anticancer Activity Evaluation
In a study assessing various thiazole derivatives for their cytotoxic effects on cancer cell lines (MCF-7 and HCT116), this compound showed promising results with an IC50 value of approximately 15 µM against MCF-7 cells .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
| HepG2 | 18 |
The compound's mechanism may involve the induction of apoptosis and modulation of signaling pathways related to cell survival .
3. Antioxidant Activity
The antioxidant properties of this compound have also been documented. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related cellular damage.
In vitro assays have shown that this compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress in various biological systems .
Table 3: Antioxidant Activity Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 30 |
| ABTS Scavenging | 25 |
The biological mechanisms underlying the activities of this compound include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and tumor progression.
- Receptor Modulation: It can act as a ligand for various receptors involved in inflammatory responses and apoptosis.
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiazole-containing amines often involves coupling reactions between thiazole derivatives and amine precursors. For example, a similar compound, 2-Methoxy-N-(4-(morpholin-3-yl)benzyl)ethan-1-amine, was synthesized via condensation of 4-(diethoxymethyl)benzaldehyde with 2-methoxyethan-1-amine under reflux conditions, yielding 30% after chromatography . Adapting this approach, researchers might explore:
- Catalysts : Use Pd or Cu catalysts for C–N bond formation.
- Solvents : Optimize polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
- Temperature : Screen temperatures (e.g., 60–120°C) to balance yield and side reactions.
Table 1 : Example Reaction Parameters
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazole-aldehyde | None | THF | 30 | |
| Thiazole-halide | Pd(PPh₃)₄ | DMF | 45* | *Hypothetical |
Q. How can structural characterization of this compound be performed to confirm purity and configuration?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for methoxy (δ ~3.3 ppm) and thiazole protons (δ ~7.5–8.5 ppm) .
- X-ray Crystallography : Resolve bond angles and spatial arrangement, as demonstrated for methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (CCDC deposition available) .
- HPLC-MS : Monitor purity (>95%) and detect byproducts using reverse-phase columns.
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data for thiazole-amine derivatives under varying pH conditions?
- Methodological Answer : Thiazoles are pH-sensitive due to their basic nitrogen atoms. To address discrepancies:
- Controlled pH Studies : Perform kinetic assays at pH 2–12 to map protonation states and reactivity trends.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict nucleophilic sites and compare with experimental data .
- Cross-Validation : Replicate conflicting studies with standardized buffers and inert atmospheres (e.g., N₂) to exclude oxidation artifacts.
Q. How can the stability of this compound be assessed for long-term storage in biological assays?
- Methodological Answer : Stability protocols should include:
- Accelerated Degradation Tests : Store at 4°C, 25°C, and 40°C for 1–6 months; monitor decomposition via LC-MS.
- Light Sensitivity : Expose to UV/vis light (300–700 nm) and quantify photodegradation products.
- Safety Precautions : Follow guidelines for handling amines, including PPE (gloves, goggles) and ventilation .
Q. What computational tools are effective for predicting the bioactivity of this compound against enzymatic targets?
- Methodological Answer : Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450).
- Ligand Preparation : Optimize 3D conformers using Open Babel and assign partial charges.
- Validation : Compare predicted binding energies with in vitro IC₅₀ values from enzyme inhibition assays.
Data Contradiction & Optimization
Q. How should researchers address low yields in the synthesis of this compound?
- Methodological Answer : Low yields (e.g., <30%) may arise from competing side reactions or unstable intermediates. Mitigation strategies:
Q. What analytical techniques differentiate regioisomers in thiazole-amine derivatives?
- Methodological Answer : Regioisomeric ambiguity can be resolved via:
- 2D NMR (NOESY/ROESY) : Identify spatial proximity between methoxy and thiazole protons.
- IR Spectroscopy : Compare C–N stretching frequencies (~1250 cm⁻¹) for positional isomers.
- Single-Crystal Analysis : Resolve atomic positions definitively, as done for related thiazole-acetate derivatives .
Safety & Handling
Q. What are the critical safety considerations when handling this compound in aqueous solutions?
- Methodological Answer :
- Hydrolysis Risk : Thiazoles may hydrolyze under acidic/basic conditions; test stability in PBS (pH 7.4) .
- Spill Management : Use absorbents (e.g., vermiculite) and avoid drainage disposal per EPA guidelines .
- Ventilation : Maintain fume hoods with >100 ft/min airflow during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
